![molecular formula C14H21NO2 B061797 Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- CAS No. 189893-11-6](/img/structure/B61797.png)
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has shown promise in treating various neurological disorders.
Wirkmechanismus
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- is a selective agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of neurotransmitter release and neuronal excitability.
Biochemische Und Physiologische Effekte
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in various neurological disorders. It has also been found to have neuroprotective effects and can improve cognitive function. In animal studies, Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to reduce anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- in lab experiments is its selectivity for mGluR4, which allows for specific modulation of neurotransmitter release. However, one limitation is the lack of studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Zukünftige Richtungen
There are several potential future directions for the study of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-. One area of interest is the development of more selective mGluR4 agonists with improved pharmacokinetic properties. Another potential direction is the investigation of the effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on other neurotransmitter systems and their potential therapeutic applications. Additionally, there is a need for further studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Synthesemethoden
The synthesis of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- involves the reaction of 1-(2-chloroethyl)-1-cyclohexanol with methylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with phenyl isocyanate. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in these disorders. Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has also been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403416 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
CAS RN |
189893-11-6 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

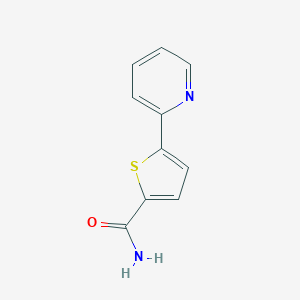
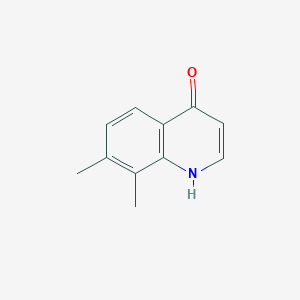
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
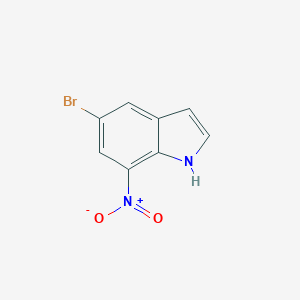
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
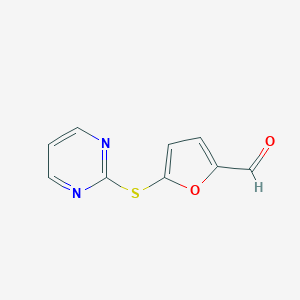

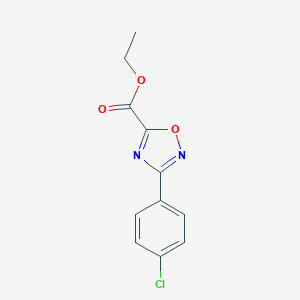

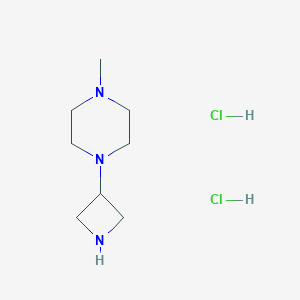
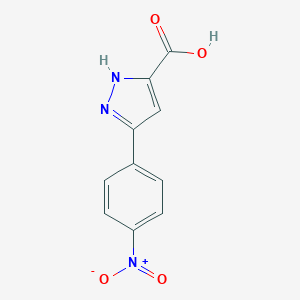
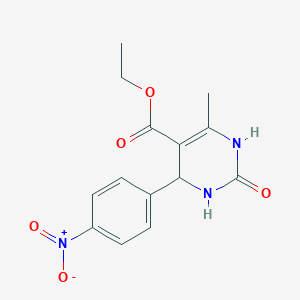
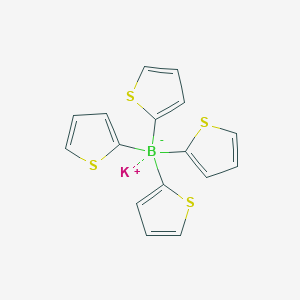
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)